molecular formula C23H22Cl2N2O2 B11644079 10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11644079
M. Wt: 429.3 g/mol
InChI Key: NAUAFWKKQMTFAE-UHFFFAOYSA-N
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Description

10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a butanoyl group, a dichlorophenyl group, and a hexahydro-dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS), light or heat

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), polar aprotic solvents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones, while nucleophilic substitution can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22Cl2N2O2

Molecular Weight

429.3 g/mol

IUPAC Name

5-butanoyl-6-(2,6-dichlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H22Cl2N2O2/c1-2-7-20(29)27-18-12-4-3-10-16(18)26-17-11-6-13-19(28)22(17)23(27)21-14(24)8-5-9-15(21)25/h3-5,8-10,12,23,26H,2,6-7,11,13H2,1H3

InChI Key

NAUAFWKKQMTFAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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